molecular formula C10H13NO B13946124 4-[(But-2-en-1-yl)oxy]aniline CAS No. 216877-37-1

4-[(But-2-en-1-yl)oxy]aniline

Cat. No.: B13946124
CAS No.: 216877-37-1
M. Wt: 163.22 g/mol
InChI Key: GDJGEDDXJWYZGG-UHFFFAOYSA-N
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Description

4-[(But-2-en-1-yl)oxy]aniline is a specialized aniline derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The compound features a but-2-en-1-yloxy chain, an unsaturated ether, attached to the para-position of an aniline ring. This structure is of significant interest in the design and development of novel bioactive molecules, particularly in the field of oncology research . Aniline derivatives are frequently utilized as key precursors in the construction of more complex heterocyclic systems . The primary research application of this compound is as a precursor in the development of potential anticancer agents. It is strategically used in the synthesis of 4-anilinoquinoline derivatives, which are a prominent class of compounds studied for their potent antiproliferative activities against various human cancer cell lines . The aniline moiety is a critical pharmacophore in these hybrids, and its incorporation can lead to molecules that induce apoptosis and caspase activation in cancer cells . Researchers value this specific aniline derivative for its role in creating hybrid molecules that combine multiple pharmacophores, a strategy aimed at overcoming drug resistance and enhancing efficacy . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

216877-37-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-but-2-enoxyaniline

InChI

InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8,11H2,1H3

InChI Key

GDJGEDDXJWYZGG-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(But-2-en-1-yl)oxy]aniline generally involves the nucleophilic substitution of a suitable 4-hydroxyaniline derivative with an allylic alkylating agent, specifically but-2-en-1-yl halides or equivalents. The key challenge is to achieve selective ether formation at the para position without affecting the amino group.

Method 1: Palladium-Catalyzed Allylic Etherification

A modern and efficient approach involves palladium-catalyzed allylic etherification of 4-aminophenol derivatives with allylic alcohol or halide substrates. This method uses Pd(OAc)2 as a catalyst, BINAP as a ligand, and cesium carbonate as a base in 1,4-dioxane solvent under a nitrogen atmosphere at elevated temperature (~80 °C).

Reaction Conditions and Outcome:

Reagents/Conditions Details
Substrate 4-Aminophenol or protected 4-aminophenol
Allylic electrophile But-2-en-1-yl halide or equivalent
Catalyst Pd(OAc)2 (palladium acetate)
Ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthalene)
Base Cs2CO3 (cesium carbonate)
Solvent 1,4-Dioxane
Temperature 80 °C
Atmosphere Nitrogen
Reaction time ~1 hour
Work-up Extraction with ethyl acetate, washing, drying over Na2SO4, column chromatography purification
Yield Moderate to good (typically >70%)

This catalytic system enables the selective formation of the allylic ether linkage while preserving the amino group, yielding 4-[(But-2-en-1-yl)oxy]aniline as the product.

Method 2: Nucleophilic Substitution Using Allylic Halides

A classical method involves the direct alkylation of 4-aminophenol with but-2-en-1-yl bromide or chloride under basic conditions. The phenolic hydroxyl group acts as a nucleophile, displacing the halide to form the allyl ether.

Typical Procedure:

  • 4-Aminophenol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
  • A base such as potassium carbonate or sodium hydride is added to deprotonate the phenol.
  • But-2-en-1-yl bromide is added dropwise.
  • The reaction mixture is stirred at room temperature or slightly elevated temperature (30–60 °C) for several hours.
  • The product is isolated after aqueous workup and purified by column chromatography.

Advantages and Limitations:

  • This method is straightforward and uses readily available reagents.
  • However, competing N-alkylation of the amino group can occur, reducing selectivity.
  • Protection of the amino group prior to etherification can improve yields but adds steps.

Method 3: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for ether formation between 4-aminophenol and but-2-en-1-ol. This method involves the activation of the alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to facilitate nucleophilic substitution by the phenol.

Reaction Conditions:

Reagents/Conditions Details
Substrate 4-Aminophenol
Alcohol But-2-en-1-ol
Reagents DEAD, PPh3
Solvent Tetrahydrofuran (THF) or dichloromethane
Temperature 0 °C to room temperature
Reaction time Several hours

Notes:

  • The amino group may require protection to avoid side reactions.
  • This method generally provides high regioselectivity and good yields.
  • The Mitsunobu reaction is sensitive to steric hindrance and may require optimization.

Method 4: Reduction of Nitro Precursors

An indirect approach involves first synthesizing 4-[(but-2-en-1-yl)oxy]nitrobenzene via nucleophilic substitution of 4-nitrophenol with but-2-en-1-yl halides, followed by catalytic hydrogenation or chemical reduction of the nitro group to an amine.

Procedure:

  • Alkylation of 4-nitrophenol under basic conditions to yield 4-[(but-2-en-1-yl)oxy]nitrobenzene.
  • Reduction of nitro group using:
    • Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).
    • Chemical reduction with sodium borohydride (NaBH4) in the presence of transition metal salts.
  • Purification by chromatography or recrystallization.

Advantages:

  • Avoids direct alkylation of the amino group.
  • Provides high purity aniline derivatives.
  • Compatible with scale-up.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Selectivity Notes
Pd-Catalyzed Allylic Etherification Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane, 80 °C 70–85% High (O-alkylation) Mild conditions, good functional group tolerance
Nucleophilic Substitution with Allylic Halides K2CO3/NaH, DMF, 30–60 °C 50–75% Moderate (N-alkylation possible) Simple, but may require amino protection
Mitsunobu Reaction DEAD, PPh3, THF/DCM, 0 °C to RT 65–90% High Requires protection of amine, sensitive to sterics
Reduction of Nitro Precursors Alkylation of 4-nitrophenol + catalytic hydrogenation 60–90% overall High Two-step, but avoids amino side reactions

Research Discoveries and Optimization Insights

  • Catalyst and Ligand Effects: The use of chiral phosphoric acids and BINAP ligands in Pd-catalyzed etherification has been shown to improve enantioselectivity and yield in related allylic ether syntheses, though enantioselective synthesis of 4-[(but-2-en-1-yl)oxy]aniline specifically remains underexplored.

  • Base Selection: Cesium carbonate is preferred in Pd-catalyzed methods due to its strong basicity and solubility, which enhances reaction rates and selectivity.

  • Protection Strategies: Protecting the amino group as an acetamide or carbamate can significantly reduce N-alkylation side reactions in classical nucleophilic substitution and Mitsunobu reactions, improving overall yields.

  • Reduction Techniques: Sodium borohydride in combination with transition metal salts (e.g., CoCl2) offers a mild and efficient route for nitro group reduction to aniline, preserving sensitive allylic ether functionalities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-(2-butenyloxy)- can undergo oxidation reactions, where the amino group or the butenyloxy group is oxidized to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the amino group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products Formed:

    Oxidation: Formation of nitrobenzenes or quinones.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of nitro, sulfo, or halogenated benzenamine derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 4-(2-butenyloxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, polymers, and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also be used in the synthesis of bioactive molecules for drug discovery and development.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for treating various diseases.

Industry: In the industrial sector, benzenamine, 4-(2-butenyloxy)- is used in the production of specialty chemicals, including agrochemicals, coatings, and adhesives. Its unique properties make it valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of benzenamine, 4-(2-butenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions. Its aromatic nature allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • 4-Methallyloxyaniline (CAS 90874-61-6): Features a 2-methylpropenyloxy group, introducing branching and increased steric hindrance compared to the linear but-2-enyl chain. This alters reactivity in electrophilic substitution and catalytic processes .
  • 4-Hexyloxyaniline : Substituted with a hexyloxy group, this compound exhibits higher lipophilicity (calculated molecular weight: 207.33 vs. 177.22 for the target), impacting solubility and bioavailability .
  • 3-(4-Chlorophenoxy)-5-nitroaniline: Contains electron-withdrawing nitro and chloro groups, deactivating the aromatic ring and reducing nucleophilicity compared to the electron-donating alkoxy substituent in 4-[(But-2-en-1-yl)oxy]aniline .

Physicochemical Properties

Compound Molecular Weight Key Substituent Melting Point/State Reactivity Notes
4-[(But-2-en-1-yl)oxy]aniline 177.22 But-2-enyloxy (Z) Oil Activated ring for electrophilic substitution
4-Methallyloxyaniline 179.22 2-Methylpropenyloxy Not reported Steric hindrance slows reactions
4-Hexyloxyaniline 207.33 Hexyloxy Not reported High lipophilicity
3-(4-Chlorophenoxy)-5-nitroaniline 260.25 Chlorophenoxy, nitro Not reported Deactivated ring

Biological Activity

4-[(But-2-en-1-yl)oxy]aniline, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity, particularly in the context of cancer treatment. This article synthesizes current research findings, including synthesis methods, biological assays, and mechanisms of action.

Chemical Structure and Synthesis

4-[(But-2-en-1-yl)oxy]aniline is characterized by its aniline core substituted with a butenyl ether group. The synthesis typically involves the reaction of aniline derivatives with butenyl halides under basic conditions. For example, a common synthetic route includes:

  • Reagents : Aniline and butenyl bromide.
  • Conditions : Reaction in a solvent such as ethanol, often under reflux conditions.
  • Yield : Generally high yields (around 80-90%) have been reported for this compound.

Anticancer Properties

Recent studies have highlighted the anticancer properties of 4-[(But-2-en-1-yl)oxy]aniline through various mechanisms:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, cytotoxic assays revealed IC50 values indicating potent activity against MCF-7 cells, with values as low as 0.11 µM .
  • Mechanism of Action :
    • Apoptosis Induction : 4-[(But-2-en-1-yl)oxy]aniline triggers apoptosis in cancer cells through the activation of caspases, particularly caspase 3/7, which are critical for the execution phase of cell apoptosis .
    • Reactive Oxygen Species (ROS) Production : The compound induces ROS production in cancer cells, leading to oxidative stress that contributes to cell death .
    • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at G1 or G2 phases, contributing to its antiproliferative effects .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-70.11Apoptosis induction via caspases
HCT-1160.18ROS production and ATP depletion
HepG20.25Cell cycle arrest and DNA fragmentation

Case Study: MCF-7 Cell Line

In a detailed study involving MCF-7 breast cancer cells:

  • Experimental Design : Cells were treated with various concentrations of 4-[(But-2-en-1-yl)oxy]aniline.
  • Findings : The compound showed a dose-dependent decrease in cell viability and increased apoptosis markers (Annexin V staining).
  • : This study underscores the potential of this compound as a therapeutic agent against breast cancer.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-[(But-2-en-1-yl)oxy]aniline have also been evaluated:

  • Absorption : High predicted oral bioavailability.
  • Distribution : Moderate volume of distribution suggests good tissue penetration.
  • Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Predominantly renal excretion.
  • Toxicity : Preliminary toxicity studies indicate low toxicity profiles in normal cell lines compared to cancer cells .

Q & A

Q. How does the compound’s electronic structure influence its biological activity?

  • The electron-donating but-2-en-1-yloxy group enhances resonance stabilization of the aniline moiety, increasing nucleophilicity. This property can be exploited in designing kinase inhibitors (e.g., Afatinib derivatives) by modifying substituents on the quinoline or pyridinone rings .

Methodological Notes

  • Data Contradiction Analysis : When conflicting spectral or reactivity data arise, cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .
  • Experimental Design : For catalytic studies, include control experiments without ligands/catalysts to isolate side reactions. Use isotopically labeled reagents (e.g., D₂O) to track mechanistic pathways .

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